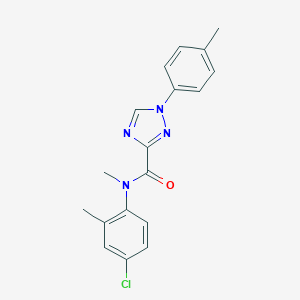![molecular formula C18H14N2O2 B278998 4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile, commonly known as MOA-728, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOA-728 is a small molecule that belongs to the class of benzoylpropenones and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of MOA-728 is not fully understood. However, it has been suggested that MOA-728 may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. MOA-728 has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MOA-728 has also been found to reduce inflammation and oxidative stress in animal models. In addition, MOA-728 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MOA-728 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. MOA-728 is also stable and can be easily synthesized in large quantities. However, MOA-728 has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MOA-728 has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of MOA-728. One area of research is the investigation of the potential use of MOA-728 in the treatment of autoimmune diseases. Another area of research is the investigation of the mechanism of action of MOA-728 and the identification of its molecular targets. In addition, the safety and efficacy of MOA-728 in humans need to be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MOA-728 involves the condensation of 4-cyanobenzaldehyde with 3-acetyl-6-methyl-7-oxo-1,3,5-cycloheptatriene in the presence of a base. The resulting intermediate is then treated with methylamine to produce MOA-728. The synthesis method has been optimized to provide high yields and purity of MOA-728.
Applications De Recherche Scientifique
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. MOA-728 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MOA-728 has been found to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propriétés
Formule moléculaire |
C18H14N2O2 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
4-[(E)-3-[6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-20-16-5-3-2-4-15(18(16)22)17(21)11-10-13-6-8-14(12-19)9-7-13/h2-11H,1H3,(H,20,22)/b11-10+ |
Clé InChI |
JLDXIGSOPVWQNO-ZHACJKMWSA-N |
SMILES isomérique |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES canonique |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)
![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)


